Glyoxal trimer dihydrate

Description

Properties

IUPAC Name |

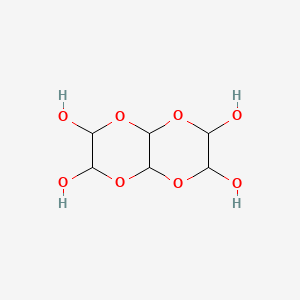

2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSPTFQIOAEIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC2C(O1)OC(C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Record name | GLYOXAL TRIMERIC DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6031382 | |

| Record name | Glyoxal trimeric dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glyoxal trimeric dihydrate is a white powder. (NTP, 1992) | |

| Record name | GLYOXAL TRIMERIC DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | GLYOXAL TRIMERIC DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4405-13-4 | |

| Record name | GLYOXAL TRIMERIC DIHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20440 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexahydro[1,4]dioxino[2,3-b]-1,4-dioxin-2,3,6,7-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4405-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethanedial dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004405134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxal trimeric dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydrodioxino[2,3-b][1,4]dioxin-2,3,6,7-tetraol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYOXAL TRIMER DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6GJS0F9NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Glyoxal Trimer Dihydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxal (B1671930) trimer dihydrate, a stable precursor to the reactive dicarbonyl compound glyoxal, is utilized in various industrial applications and has been noted in some biological contexts. While its mechanism of action is multifaceted and dependent on the specific biological environment, the core activity stems from the reactivity of its monomer, glyoxal. This technical guide delineates the primary, evidence-based mechanism of action of Glyoxal trimer dihydrate, which is centered on the non-enzymatic modification of proteins through glycation and the formation of protein cross-links. This guide will also address other purported biological activities and provide a framework for the experimental investigation of these effects.

Introduction: From Trimer to Reactive Monomer

This compound (C₆H₁₀O₈) is the stable, solid form of glyoxal. In aqueous solutions, particularly under physiological conditions, it exists in equilibrium with its monomeric and dihydrated forms.[1][2][3] It is the monomer, glyoxal (CHOCHO), a highly reactive α-oxoaldehyde, that is responsible for the primary biological effects.[4][5] The presence of two adjacent carbonyl groups makes glyoxal a potent agent for modifying biological macromolecules.[6]

Primary Mechanism of Action: Protein Glycation and Cross-Linking

The most well-documented mechanism of action of glyoxal in biological systems is its role as a potent glycating agent. This involves a series of non-enzymatic reactions with proteins, primarily targeting the nucleophilic side chains of arginine and lysine (B10760008) residues.[6][7][8][9] This process, a part of the Maillard reaction, leads to the formation of Advanced Glycation End-products (AGEs) and both intra- and intermolecular protein cross-links.[4][10][11][12]

Reaction with Amino Acid Residues

Glyoxal's dialdehyde (B1249045) structure allows it to react with the primary amino groups of lysine and the guanidinium (B1211019) group of arginine.[7][8] The initial reactions involve the formation of Schiff bases and other intermediates, which can then undergo further reactions to form stable end-products.[13]

Formation of Advanced Glycation End-products (AGEs)

The reaction of glyoxal with proteins rapidly forms various AGEs.[4][13] These modifications can alter the structure and function of proteins.[10][11] One notable AGE formed from glyoxal is Nε-(carboxymethyl)lysine (CML).[13]

Protein Cross-Linking

Glyoxal is an efficient cross-linking agent for proteins.[6][7] Several distinct cross-link structures have been identified:

-

Glyoxal-derived imidazolium (B1220033) crosslink (GODIC): Forms a bridge between a lysine and an arginine residue.[8]

-

Glyoxal-lysine dimer (GOLD): Creates a cross-link between two lysine residues.[8]

-

Glyoxal lysine amidine (GLA): A novel amidine cross-link formed exclusively from glyoxal.[14]

These cross-linking reactions can lead to protein aggregation and a loss of protein function.[10][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSpace [helda.helsinki.fi]

- 4. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glyoxal (Cicads 57, 2004) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Glyoxal‐induced formation of advanced glycation end‐products in type 1 collagen decreases both its strength and flexibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glyoxal-induced formation of advanced glycation end-products in type 1 collagen decreases both its strength and flexibility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of protein modification by glyoxal and glycolaldehyde, reactive intermediates of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Amidine Protein Cross-Links Formed by the Reaction of Glyoxal with Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glyoxal Trimer Dihydrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxal (B1671930) trimer dihydrate (CAS No. 4405-13-4) is a stable, solid derivative of the highly reactive dialdehyde, glyoxal. This white to off-white crystalline powder serves as a key intermediate and crosslinking agent in various chemical syntheses, including applications in the development of hydrogels for drug delivery and as a reagent in the synthesis of complex polycyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of glyoxal trimer dihydrate, its molecular structure, and its reactivity profile, drawing from available spectral and physicochemical data.

Chemical and Physical Properties

This compound is a well-characterized compound with a defined set of physical and chemical properties. These properties are crucial for its handling, storage, and application in various chemical processes.

Identifiers and General Properties

| Property | Value | Source(s) |

| CAS Number | 4405-13-4 | [1][2][3] |

| Molecular Formula | C₆H₁₀O₈ | [1][2][3] |

| Molecular Weight | 210.14 g/mol | [1][2][] |

| IUPAC Name | 2,3,4a,6,7,8a-hexahydro-[1][5]dioxino[2,3-b][1][5]dioxine-2,3,6,7-tetrol | [1][2] |

| Synonyms | Ethanedial trimer dihydrate, Hexahydro[1][5]dioxino[2,3-b]-1,4-dioxin-2,3,6,7-tetrol | [3] |

| Appearance | White to off-white solid/powder | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 179 - 182 °C | [6] |

| Boiling Point | 453.2 °C at 760 mmHg (Predicted) | [][7][8] |

| Density | 1.90 g/cm³ | [][7][8] |

| Flash Point | 227.9 °C (Predicted) | [7] |

| Solubility | Insoluble in water. Slightly soluble in DMSO and Methanol (with heating). | [1][7] |

| Vapor Pressure | 0 mmHg at 25°C | [7] |

Molecular Structure

The structure of this compound is a bicyclic acetal (B89532) formed from the oligomerization of hydrated glyoxal. The IUPAC name, 2,3,4a,6,7,8a-hexahydro-[1][5]dioxino[2,3-b][1][5]dioxine-2,3,6,7-tetrol, accurately describes its complex, three-dimensional arrangement.[1][2]

Caption: 2D representation of the this compound molecule.

Reactivity and Stability

This compound is a stable solid under normal laboratory conditions. However, it exhibits reactivity characteristic of its acetal and alcohol functional groups.

-

Decomposition: When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide.

-

Incompatibilities: It is incompatible with strong oxidizing agents, reducing agents (such as aluminum or lithium aluminum hydride), strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions.

-

Peroxide Formation: The presence of ether linkages suggests that it may form peroxides upon prolonged exposure to air and light.[1]

-

Reactivity in Synthesis: this compound is utilized as a stable source of glyoxal in chemical synthesis. It can be used as a crosslinking agent in the formation of hydrogels for applications such as drug delivery. It also serves as a reactant in the synthesis of various polycyclic compounds.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not consistently reported in readily accessible literature. The following represents a generalized approach based on the principles of aldehyde chemistry.

Synthesis of this compound (General Procedure)

The formation of this compound occurs through the acid-catalyzed self-condensation of hydrated glyoxal (ethanedial) in an aqueous solution.

Workflow for Synthesis:

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Preparation of Hydrated Glyoxal: Commercially available 40% aqueous glyoxal solution serves as the starting material.

-

Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is added to the aqueous glyoxal solution.

-

Reaction: The mixture is stirred at a controlled temperature for a specified period to allow for the trimerization reaction to proceed. The exact conditions (temperature, reaction time, and catalyst concentration) would need to be optimized to maximize the yield and purity of the trimer.

-

Crystallization: The this compound precipitates from the solution upon cooling or by adjusting the solvent composition.

-

Isolation and Purification: The solid product is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove unreacted starting material and catalyst, and then dried.

-

Characterization: The identity and purity of the product are confirmed using analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Characterization

While specific spectra with detailed peak assignments for this compound are not provided in the search results, sources indicate the availability of ¹H NMR, ¹³C NMR, and IR spectra.[1][5] Researchers can obtain these spectra from commercial suppliers or through dedicated spectral databases.

General Workflow for Spectroscopic Analysis:

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This compound is a valuable and stable chemical entity with significant applications in synthetic chemistry. Its well-defined physical properties and predictable reactivity make it a reliable reagent for researchers and drug development professionals. While detailed experimental protocols and crystallographic data require further investigation from specialized sources, the information presented in this guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. It is recommended that users consult safety data sheets and conduct appropriate risk assessments before handling this chemical.

References

- 1. This compound | C6H10O8 | CID 92988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glyoxal | OHCCHO | CID 7860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 5. GLYOXAL HYDRATE TRIMER(4405-13-4) IR Spectrum [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis and Purification of Glyoxal Trimer Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxal (B1671930), the smallest dialdehyde, is a versatile and highly reactive compound with significant applications across various scientific disciplines, including as a crosslinking agent and a precursor in organic synthesis. In aqueous solutions, glyoxal exists in equilibrium with its hydrated monomer, dimer, and trimer forms. Among these, glyoxal trimer dihydrate ((C₂H₂O₂)₃·2H₂O) presents as a stable, white crystalline solid, making it a convenient form for storage and handling. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective synthesis, purification, and application.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₈ | [1] |

| Molecular Weight | 210.14 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 179 - 182 °C | [2] |

| Solubility | Insoluble in water.[1][3] Soluble in DMSO (slightly, heated) and Methanol (slightly, heated).[2] | |

| Density | 1.9 g/cm³ | [2] |

| IUPAC Name | 2,3,4a,6,7,8a-hexahydro-[4][5]dioxino[2,3-b][4][5]dioxine-2,3,6,7-tetrol | [1] |

| CAS Number | 4405-13-4 | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the controlled oligomerization of glyoxal in an aqueous solution. Commercially available glyoxal is typically supplied as a 40% aqueous solution, which serves as the starting material.[1] The formation of the trimer is favored by the concentration of the glyoxal solution.

Experimental Protocol: Synthesis from Aqueous Glyoxal

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound from a commercially available 40% aqueous glyoxal solution.

Materials:

-

40% aqueous glyoxal solution

-

Round-bottom flask

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

-

Filter paper and funnel

Procedure:

-

Concentration of Aqueous Glyoxal: A known volume of 40% aqueous glyoxal solution is placed in a round-bottom flask. The solution is concentrated under reduced pressure using a rotary evaporator. The bath temperature should be maintained between 50-60 °C to facilitate water removal without significant decomposition of glyoxal.

-

Induction of Crystallization: As the water is removed, the concentration of glyoxal and its hydrated oligomers increases. The formation of a viscous liquid or a solid precipitate indicates the formation of polymeric glyoxal hydrates.[6]

-

Isolation of the Solid: Once a significant amount of solid has formed, the flask is cooled to room temperature and then further cooled in an ice bath to maximize precipitation.

-

Filtration and Washing: The solid product is collected by vacuum filtration. The collected solid is washed with a small amount of cold deionized water to remove any soluble impurities, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

-

Drying: The white crystalline powder of this compound is dried under vacuum to remove any residual solvent.

Expected Yield and Purity: The yield of this compound can vary depending on the initial concentration and the extent of water removal. Purity of the commercial product is typically ≥90%.[4] Further purification can be achieved through recrystallization.

Purification of this compound

Purification of the synthesized this compound is essential to remove unreacted glyoxal, other oligomers, and byproducts such as glyoxylic acid and formic acid. Crystallization is the most effective method for purification.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent (e.g., hot water, ethanol-water mixture)

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Filter paper and funnel

Procedure:

-

Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent. While the trimer is reported as insoluble in water, this likely refers to cold water. For recrystallization, dissolving in a minimal amount of hot water is a common technique for similar compounds.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of crystals.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Technique | Expected Observations | Reference |

| Infrared (IR) Spectroscopy | Strong absorption bands corresponding to C-O stretching of the dioxolane rings and O-H stretching of the hydroxyl groups and water of hydration are expected. A strong band around 950 cm⁻¹ is characteristic of the dioxolane-linked C-OC asymmetric stretch.[4] | |

| ¹H NMR Spectroscopy | The proton NMR spectrum is expected to show signals corresponding to the methine protons of the dioxane rings and the hydroxyl protons. | [1] |

| Melting Point | A sharp melting point in the range of 179-182 °C indicates high purity.[2] |

Experimental and Logical Workflows

The synthesis and purification process can be visualized as a clear workflow.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Glyoxal Forms in Aqueous Solution

The equilibrium between different forms of glyoxal in an aqueous solution is a key concept in its chemistry.

Caption: Simplified equilibrium between glyoxal forms in water.

Applications in Drug Development

This compound serves as a stable source of glyoxal, which is utilized in various aspects of drug development:

-

Crosslinking Agent: Glyoxal is employed in the crosslinking of biopolymers to form hydrogels for controlled drug delivery systems.

-

Synthesis of Heterocycles: It is a valuable building block in the synthesis of nitrogen-containing heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.[1]

-

Bioconjugation: The reactivity of the aldehyde groups allows for the conjugation of glyoxal-derived molecules to proteins and other biomolecules.

Note on Signaling Pathways: While glyoxal itself can be involved in cellular processes and the formation of advanced glycation end products (AGEs), specific signaling pathways directly modulated by this compound are not extensively documented in the reviewed literature. Its primary role in a research context is as a stable precursor to glyoxal for chemical synthesis and material science applications.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers and professionals in drug development. The stable and crystalline nature of this compound makes it an important and convenient reagent for a variety of applications in organic synthesis and materials science. Further research into its direct biological activities and involvement in cellular signaling could open new avenues for its application in the life sciences.

References

An In-Depth Technical Guide to Glyoxal Trimer Dihydrate for Researchers and Drug Development Professionals

Centralia, WA - Glyoxal (B1671930) trimer dihydrate, a versatile and reactive organic compound, is gaining increasing attention in biomedical research and drug development for its role as a crosslinking agent and its involvement in cellular processes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key experimental applications, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.

Core Properties and Identification

Glyoxal trimer dihydrate is the stable, solid form of glyoxal, a highly reactive dialdehyde. In aqueous solutions, glyoxal exists in equilibrium with its hydrated monomer, dimer, and trimer forms. The trimer dihydrate is often the commercially available and utilized form for various applications due to its stability.

| Property | Value | Reference |

| CAS Number | 4405-13-4 | [1][2] |

| Molecular Weight | 210.14 g/mol | [1][3] |

| Molecular Formula | C₆H₁₀O₈ | [1][2][3] |

| Appearance | White powder | [3] |

| Solubility | Insoluble in water | [3][4] |

Synthesis and Purification

Conceptual Synthesis Pathway:

Caption: Conceptual pathway for the synthesis of this compound.

Key Experimental Protocols

This compound, typically utilized as an aqueous solution of glyoxal, serves as a critical reagent in several experimental procedures, particularly as a crosslinking agent for biopolymers.

Crosslinking of Chitosan-Based Hydrogels for Drug Delivery

Glyoxal is an effective crosslinking agent for creating hydrogels from natural polymers like chitosan (B1678972), which are widely explored for controlled drug release applications.

Experimental Workflow:

Caption: Experimental workflow for the preparation of glyoxal-crosslinked chitosan hydrogels.

Detailed Protocol:

-

Preparation of Chitosan Solution: A 2% (w/v) chitosan solution is prepared in 0.1 M acetic acid.

-

Crosslinking: A 40 wt% aqueous solution of glyoxal is added dropwise to the chitosan solution to achieve a final concentration of 10% glyoxal based on the weight of the chitosan solution.

-

Hydrogel Formation: The mixture is stirred slowly on a magnetic stirrer for 1 minute and then left to stand for 15 minutes, during which a semi-solid hydrogel forms.

-

Purification: The resulting hydrogel is washed thoroughly with distilled water to remove any unreacted glyoxal.

Protein Crosslinking for Studying Protein-Protein Interactions

Glyoxal is a valuable tool for crosslinking proteins to study their interactions and complexes. It primarily reacts with the side chains of arginine and lysine (B10760008) residues.

Experimental Workflow:

Caption: General workflow for in-vitro protein crosslinking using glyoxal.

Detailed Protocol:

-

Sample Preparation: A purified protein sample is prepared at a concentration of 1-10 µM in a buffer that does not contain primary amines (e.g., Tris).

-

Crosslinking Reaction: Glyoxal is added to the protein solution to a final concentration of 0.5-2.0 mM.

-

Incubation: The reaction mixture is incubated for 15-60 minutes at room temperature or 37°C.

-

Quenching: The reaction is terminated by adding a quenching solution, such as glycine, to a final concentration of 100-200 mM.

-

Analysis: The crosslinked sample is then ready for analysis by methods such as SDS-PAGE or mass spectrometry.

Relevance in Disease and Drug Development

Glyoxal and its derivatives are implicated in the formation of advanced glycation end-products (AGEs), which are associated with the pathogenesis of various diseases, including diabetes and neurodegenerative disorders like Alzheimer's disease.[6][7][8] The reaction of glyoxal with proteins can lead to the formation of AGEs such as carboxymethyl lysine (CML) and carboxymethyl arginine (CMA).[8]

While direct experimental protocols for testing this compound as a modulator of specific drug targets are still emerging, its role in AGE formation suggests its utility in in vitro models of disease. For instance, researchers can utilize glyoxal to induce the formation of AGEs on specific proteins, such as collagen, to study the downstream pathological effects.[8]

Signaling Pathway Implication:

Caption: Simplified pathway of glyoxal-induced AGE formation and cellular response.

Furthermore, given the interest in γ-secretase as a therapeutic target in Alzheimer's disease, in vitro assays to screen for inhibitors are crucial. While no specific protocols using this compound were identified, its potential to interact with proteins makes it a candidate for investigation in such assays. A general high-throughput screening assay for γ-secretase inhibitors involves the use of a fluorogenic substrate with endogenously expressed γ-secretase.[9]

Analytical Characterization

The characterization of glyoxal and its related substances in aqueous solutions is typically performed using High-Performance Liquid Chromatography (HPLC) with a refractive index detector. An Aminex HPX-87H column with a mobile phase of 0.01N H₂SO₄ at a flow rate of 0.8 mL/min and a temperature of 65°C has been successfully used for this purpose.[10][11] For solid this compound, infrared (IR) spectroscopy is a useful technique for identity confirmation.[12]

This technical guide provides a foundational understanding of this compound for its application in research and drug development. As a readily available and reactive compound, it holds significant potential for advancing studies in biomaterials, protein interactions, and disease modeling.

References

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H10O8 | CID 92988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GLYOXAL TRIMERIC DIHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. US4006189A - Process for purifying glyoxal - Google Patents [patents.google.com]

- 6. Methylglyoxal-Derived Advanced Glycation Endproducts in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glyoxal‐induced formation of advanced glycation end‐products in type 1 collagen decreases both its strength and flexibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Analysis of glyoxal and related substances by means of high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Glyoxal Trimer Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Glyoxal (B1671930) trimer dihydrate, a chemical used in various research and development applications. Adherence to the following protocols and precautions is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

Glyoxal trimer dihydrate is a white crystalline powder.[1][2] It is composed of three glyoxal molecules and two water molecules in a stable configuration.[3] While it is soluble in water, its free form, glyoxal, is unstable and not commercially available.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 4405-13-4[4][5] |

| Molecular Formula | C₆H₁₀O₈[1][5] |

| Molecular Weight | 210.14 g/mol [1][5] |

| Appearance | White powder[1][2] |

| Solubility | Insoluble in water (less than 1 mg/mL at 70°F)[1][2] |

| Stability | Considered stable under normal conditions.[3] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance.[3] It is irritating to the eyes, respiratory system, and skin and may cause sensitization by skin contact.[4]

Table 2: GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[4] |

Toxicological Summary:

The primary routes of occupational exposure are inhalation of aerosols and dermal absorption.[3] While not classified as harmful by ingestion, it is a potent skin irritant and sensitizer.[3] Inhalation can cause respiratory irritation, and long-term exposure to high dust concentrations may lead to lung function changes.[3]

Glyoxal is genotoxic in vitro, inducing DNA adducts, mutations, and chromosomal aberrations.[3] In vivo, genotoxic activity has been observed at the site of application.[3]

The body detoxifies glyoxal through the glyoxalase system, which converts it to the less reactive glycolate.[3] Glyoxal can react with proteins and DNA, leading to the formation of Advanced Glycation End-products (AGEs), which can alter protein function and contribute to cellular damage.[6][7][8] This process is implicated in oxidative stress and various pathological conditions.[9][10]

Signaling Pathway for Glyoxal-Induced Cellular Damage

References

- 1. This compound | C6H10O8 | CID 92988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GLYOXAL TRIMERIC DIHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chemos.de [chemos.de]

- 5. scbt.com [scbt.com]

- 6. Investigating the molecular mechanisms of glyoxal-induced cytotoxicity in human embryonic kidney cells: Insights from network toxicology and cell biology experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic targeting of advanced glycation end-products in age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Glyoxalase System in Age-Related Diseases: Nutritional Intervention as Anti-Ageing Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cytotoxic mechanism of glyoxal involves oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Solubility and Stability of Glyoxal Trimer Dihydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of glyoxal (B1671930) trimer dihydrate in aqueous solutions. The information presented herein is intended to support research, development, and application of this compound in various scientific fields, including drug development where it is utilized as a crosslinking agent in the synthesis of hydrogels for drug delivery applications.[1]

Introduction to Glyoxal and its Aqueous Chemistry

Glyoxal, the simplest dialdehyde, is a highly reactive organic compound. In aqueous solutions, it does not exist as a simple molecule but rather engages in a complex equilibrium with its hydrated forms and a series of oligomers.[2] The most common hydrated form is the monomer dihydrate (ethane-1,1,2,2-tetrol). These monomeric units can then undergo condensation reactions to form dimers, trimers, and larger oligomers.[2][3]

Glyoxal trimer dihydrate, with the chemical formula [(CHO)₂]₃(H₂O)₂, is a stable, solid form of hydrated glyoxal oligomer that can be isolated.[2][3] However, when dissolved in water, it re-enters the dynamic equilibrium with the monomer and other oligomeric species. Therefore, the concept of "solubility" for this compound in water is more accurately described as the equilibrium concentrations of the various glyoxal species in solution.

Aqueous Solubility and Equilibrium of this compound

The dissolution of solid this compound in water leads to the hydrolysis of the trimer back into the monomer dihydrate, which then re-establishes the equilibrium with other oligomers. The position of this equilibrium is highly dependent on the total glyoxal concentration.[2][4]

| Concentration of Glyoxal Solution | Predominant Species | Distribution of Glyoxal Forms | Reference |

| < 1 M | Monomer and its hydrates | Monomer dihydrate is the major species. | [2][3] |

| 5% (w/w) | Monomer and lower oligomers | Approximately 39% exists as the monomer form. | [4] |

| 0.9 M | Monomer and dimer hydrates | ~73% monomer dihydrate, ~20% dimer dihydrate, ~7% larger oligomers. | [5] |

| > 1 M | Dimer and trimer hydrates | Dimers and other oligomers become the dominant species. | [2][3] |

| 40% (w/w) | Dimer and trimer hydrates | Monomer content is as low as 11%, with dimer and trimer forms being dominant. | [4] |

While some sources may describe this compound as "insoluble in water," this likely refers to its slow dissolution rate or its tendency to precipitate from highly concentrated solutions, especially at low temperatures. In practice, it serves as a source of soluble glyoxal species in aqueous media.

Stability of this compound in Aqueous Solutions

The stability of glyoxal in aqueous solutions, and by extension the equilibrium involving the trimer dihydrate, is primarily influenced by pH, temperature, and the presence of impurities.

Effect of pH

The pH of the aqueous solution is a critical factor for the stability of glyoxal.

-

Acidic Conditions (pH 2.5 - 3.5): Glyoxal solutions exhibit their highest stability in this pH range.[6]

-

Alkaline Conditions: Under basic conditions, glyoxal is prone to undergo an intramolecular Cannizzaro reaction. This disproportionation reaction leads to the formation of glycolic acid, resulting in the degradation of the active glyoxal content.[6][7]

Effect of Temperature and Concentration

At concentrations above 1 M, the less soluble dimer and trimer hydrates are more prevalent and may precipitate out of solution, particularly at temperatures below 4°C.[3][6] This precipitation is often reversible upon gentle warming to 50-60°C with agitation.[6] To prevent evaporation and subsequent concentration which can lead to precipitation, containers should be tightly sealed.[6]

Impurities

Commercial glyoxal solutions can contain acidic impurities such as formic acid and glycolic acid, as well as formaldehyde.[6] These impurities can affect the overall stability and reactivity of the solution. For applications sensitive to these impurities, deionization is recommended.

Experimental Protocols

Preparation of a Standard Aqueous Glyoxal Solution

This protocol describes the preparation of a glyoxal monomer dihydrate solution from solid this compound.

Materials:

-

This compound (GTD) powder

-

Deionized water (18 MΩ)

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh the desired amount of this compound powder.

-

Add the powder to a volumetric flask.

-

Add a portion of the deionized water and stir the mixture overnight to ensure complete hydrolysis of the trimer to the monomer dihydrate.[8]

-

Once dissolved, dilute to the final volume with deionized water.

Deionization of Commercial 40% Glyoxal Solution

This protocol is for the removal of acidic impurities from commercially available glyoxal solutions.[6]

Materials:

-

40% Glyoxal solution

-

Mixed-bed ion-exchange resin

-

Beaker

-

Magnetic stirrer and stir bar

-

pH indicator strips or pH meter

Procedure:

-

For every 25 mL of 40% glyoxal solution, add 2.5 g of mixed-bed ion-exchange resin to a beaker.

-

Add the glyoxal solution to the beaker containing the resin.

-

Stir the mixture on a magnetic stirrer for 30 minutes at room temperature.

-

Separate the deionized glyoxal solution from the resin by decanting or filtration.

-

Check the pH of the resulting solution to ensure it is neutral (approximately 7.0).

HPLC Analysis of Glyoxal and Related Substances

This method is suitable for the quantitative analysis of glyoxal and its common by-products in an aqueous matrix.[9][10][11]

Chromatographic Conditions:

-

Column: Aminex HPX-87H

-

Mobile Phase: 0.01N H₂SO₄

-

Flow Rate: 0.8 mL/min

-

Temperature: 65°C

-

Detector: Refractive Index (RI)

-

Injection Volume: 20 µL

Procedure:

-

Prepare the mobile phase by diluting standardized sulfuric acid with HPLC-grade water. Filter and degas the mobile phase before use.

-

Prepare standards of glyoxal and any expected by-products (e.g., glycolic acid, glyoxylic acid, acetic acid) in the mobile phase.

-

Prepare the sample for analysis, ensuring it is filtered through a 0.45 µm membrane.

-

Set up the HPLC system with the specified conditions and allow it to equilibrate.

-

Inject the standards to generate a calibration curve.

-

Inject the sample for analysis.

-

Quantify the amount of glyoxal and other substances by comparing the peak areas to the calibration curves.

Visualizations of Workflows and Equilibria

Caption: Aqueous equilibrium of glyoxal and its degradation pathway.

Caption: Workflow for the deionization of commercial glyoxal solution.

Caption: Experimental workflow for HPLC analysis of aqueous glyoxal.

References

- 1. Hydrolysis of glyoxal in water-restricted environments: formation of organic aerosol precursors through formic acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glyoxal - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. atamankimya.com [atamankimya.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. benchchem.com [benchchem.com]

- 7. Oligomer formation in evaporating aqueous glyoxal and methyl glyoxal solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Analysis of glyoxal and related substances by means of high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Maillard Reaction in Focus: A Technical Guide to the Interaction of Glyoxal Trimer Dihydrate with Amino Acids and Proteins

For Immediate Release

This technical guide provides an in-depth analysis of the chemical reactions between glyoxal (B1671930) trimer dihydrate and amino acids and proteins. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the formation of advanced glycation end products (AGEs) and their implications in various biological processes. The guide summarizes key quantitative data, details experimental protocols for studying these reactions, and visualizes the critical signaling pathways involved.

Introduction: The Significance of Glyoxal-Mediated Glycation

Glyoxal, a highly reactive dicarbonyl compound, is a key intermediate in the Maillard reaction, a form of non-enzymatic browning. In biological systems, glyoxal is formed from both carbohydrate and lipid peroxidation pathways.[1] Its stable, commercially available form, glyoxal trimer dihydrate, acts as a source of glyoxal in aqueous solutions, making it a crucial reagent for studying the effects of glycation.[2] The reaction of glyoxal with the free amino groups of amino acids, particularly the side chains of lysine (B10760008) and arginine, leads to the formation of a diverse range of advanced glycation end products (AGEs).[3][4] These modifications can alter protein structure and function, contributing to cellular dysfunction and the pathology of various diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease.[5]

The Chemistry of Glyoxal Reactions with Amino Acids and Proteins

The fundamental reaction between glyoxal and the amino groups of proteins initiates a cascade of events leading to the formation of various adducts and cross-links. The primary targets for glyoxal modification are the ε-amino group of lysine and the guanidinium (B1211019) group of arginine.[3]

Key Glyoxal-Derived Adducts and Cross-links:

-

Nε-(carboxymethyl)lysine (CML): A stable and well-characterized AGE formed from the reaction of glyoxal with lysine residues.[6]

-

Glyoxal-lysine dimer (GOLD): A cross-link formed between two lysine residues.[7]

-

Glyoxal-derived hydroimidazolones (GO-H): Formed from the reaction of glyoxal with arginine residues.[3]

-

Glyoxal-derived dihydroxyimidazolidine: An early product of the reaction between glyoxal and arginine.[8]

-

Glyoxal-lysine Amidine (GLA): A novel amidine cross-link formed from glyoxal and lysine.[9]

The formation of these adducts can lead to significant alterations in protein structure, including changes in charge, hydrophobicity, and conformation, ultimately impacting protein function.[3]

Quantitative Analysis of Glyoxal-Protein Modifications

The extent of protein modification by glyoxal can be quantified using various analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard for its high sensitivity and specificity.[10] The following tables summarize quantitative data from studies on the reaction of glyoxal with model proteins.

Table 1: Quantitative Data on Glyoxal-Induced Modifications in Ribonuclease A

| Modification | Value (mmol/mol of phenylalanine) | Experimental Conditions | Reference |

| Glyoxal-Lysine Dimer | 2.86 ± 0.04 | Incubation of ribonuclease A with glyoxal. | [8] |

| Glyoxal-Lysine Amide | 5.6 ± 0.1 | Incubation of ribonuclease A with glyoxal. | [8] |

Table 2: Site-Specific Modification of Ribonuclease A by Glyoxal

| Arginine Residue | Modification Status | Adducts Formed | Reference |

| Arg39 | Primary site of modification | Dihydroxyimidazolidine, Hydroimidazolone | [11] |

| Arg85 | Primary site of modification | Dihydroxyimidazolidine, Hydroimidazolone | [11] |

| Arg10 | Lower amounts of modification | Not specified | [11] |

| Arg33 | Appeared to be unmodified | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of glyoxal-protein interactions.

In Vitro Protein Glycation with Glyoxal

This protocol describes a general procedure for the in vitro modification of a protein with glyoxal.

Materials:

-

Purified protein of interest (e.g., Ribonuclease A, Bovine Serum Albumin)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing or centrifugal filter units for buffer exchange

Procedure:

-

Protein Preparation: Dissolve the purified protein in PBS to a final concentration of 1-10 mg/mL.

-

Glyoxal Solution Preparation: Prepare a stock solution of glyoxal from this compound in PBS. The concentration will depend on the desired molar excess.

-

Incubation: Add the glyoxal stock solution to the protein solution to achieve the desired final glyoxal concentration (e.g., 50 mM). Incubate the mixture at 37°C for a specified period (e.g., 24 hours to 7 days).

-

Removal of Unreacted Glyoxal: After incubation, remove unreacted glyoxal by extensive dialysis against PBS or by using centrifugal filter units.

-

Analysis: The modified protein is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or functional assays.

Quantification of Glyoxal-Protein Adducts by HPLC-MS/MS

This protocol outlines the steps for the sensitive and specific quantification of a key glyoxal-derived adduct, Nε-(carboxymethyl)lysine (CML).

Materials:

-

Glycated protein sample

-

Internal standard (e.g., ¹³C₆, ¹⁵N₂-labeled CML)

-

6 M Hydrochloric acid (HCl)

-

HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

-

C18 reverse-phase HPLC column

Procedure:

-

Protein Hydrolysis:

-

To a known amount of the glycated protein sample, add the internal standard.

-

Add 6 M HCl and hydrolyze the protein at 110°C for 24 hours in a sealed tube.

-

After hydrolysis, evaporate the HCl under a stream of nitrogen.

-

Reconstitute the dried hydrolysate in a suitable buffer for HPLC analysis.[12]

-

-

HPLC Separation:

-

Inject the reconstituted sample onto a C18 column.

-

Perform a gradient elution using mobile phases typically consisting of an aqueous buffer with 0.1% formic acid and an organic solvent (e.g., acetonitrile) with 0.1% formic acid.[10]

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific mass transitions for both the native CML and the labeled internal standard in multiple reaction monitoring (MRM) mode.[13]

-

-

Quantification:

-

Calculate the concentration of CML in the sample based on the ratio of the peak areas of the native CML to the internal standard and by referencing a calibration curve.

-

Biological Implications: Signaling Pathways Affected by Glyoxal-Modified Proteins

The accumulation of AGEs, including those derived from glyoxal, can trigger cellular responses by interacting with specific receptors, most notably the Receptor for Advanced Glycation End products (RAGE).[14] The binding of AGEs to RAGE activates a cascade of downstream signaling pathways, leading to inflammation, oxidative stress, and cellular dysfunction.

The RAGE Signaling Pathway

The interaction of glyoxal-modified proteins with RAGE is a critical event in the pathogenesis of various diseases. This interaction activates multiple intracellular signaling cascades, including the NF-κB, MAP kinase (ERK, JNK, p38), and JAK-STAT pathways.[15][16] Activation of these pathways leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules, perpetuating a state of chronic inflammation.[17]

Caption: AGE-RAGE interaction activates downstream signaling.

Experimental Workflow for Studying Glyoxal-Protein Interactions

The investigation of the reaction between glyoxal and proteins typically follows a structured workflow, from the initial reaction to the detailed analysis of modifications and their biological consequences.

Caption: Workflow for glyoxal-protein interaction studies.

Conclusion

The reaction of this compound with amino acids and proteins is a complex process with significant biological ramifications. The formation of advanced glycation end products can lead to alterations in protein structure and function, contributing to the pathology of numerous diseases. This technical guide provides a foundational understanding of these reactions, offering quantitative data, detailed experimental protocols, and insights into the affected signaling pathways. A thorough comprehension of these mechanisms is essential for the development of therapeutic strategies aimed at mitigating the detrimental effects of glycation in human health.

References

- 1. Site-specific AGE modifications in the ECM: a role for glyoxal in protein damage in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Glyoxal on Plasma Membrane and Cytosolic Proteins of Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased cellular protein modification by methylglyoxal activates endoplasmic reticulum-based sensors of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glyoxal-Lysine Dimer, an Advanced Glycation End Product, Induces Oxidative Damage and Inflammatory Response by Interacting with RAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Proteomic analysis of arginine adducts on glyoxal-modified ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Glyoxalase System in Age-Related Diseases: Nutritional Intervention as Anti-Ageing Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RAGE signaling in inflammation and arterial aging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Redox Signaling and Advanced Glycation Endproducts (AGEs) in Diet-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Glyoxal Trimer Dihydrate in Protein Glycation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Glyoxal (B1671930) and Its Trimer

Glyoxal, the smallest dialdehyde (B1249045) (OCHCHO), is a highly reactive dicarbonyl compound implicated in the non-enzymatic glycation of proteins, a process linked to aging and the pathophysiology of various diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease.[1][2] Endogenous glyoxal arises from lipid peroxidation, glucose autoxidation, and the degradation of glycated proteins.[3] Due to its reactivity, pure glyoxal is not typically used in laboratory settings. Instead, it is often handled as a 40% aqueous solution or in a more stable, solid form: Glyoxal Trimer Dihydrate (C6H10O8, CAS 4405-13-4).[4][5][6] This white, powdered trimer serves as a convenient and stable precursor that, in aqueous solutions, exists in equilibrium with its monomeric and other hydrated forms, which are the reactive species in protein glycation.[5][6][7] This guide will delve into the core chemistry of this compound, its role in protein glycation, the formation of Advanced Glycation End-products (AGEs), and the downstream cellular consequences.

Chemistry: From Stable Trimer to Reactive Monomer

This compound is a cyclic acetal.[6] In aqueous solution, it undergoes hydrolysis to release the glyoxal monomer (OCHCHO). The monomer itself exists in equilibrium with its hydrated forms, primarily the monohydrate (glyoxal dihydrate) and dihydrate (tetraol).[5][8][9]

This equilibrium is critical; the unhydrated glyoxal monomer, though present in smaller proportions, is the primary electrophilic species that reacts with nucleophilic groups on proteins, such as the ε-amino group of lysine (B10760008) and the guanidino group of arginine.[1][10]

The Core Mechanism: Protein Glycation by Glyoxal

Glyoxal is a potent glycating agent that reacts rapidly with proteins in the Maillard reaction to form AGEs.[1] Unlike glycation by sugars like glucose, which involves the slow formation of a Schiff base and Amadori products, dicarbonyls like glyoxal can bypass these early stages and react directly and quickly with protein residues.[1][11]

The primary targets for glyoxal modification on proteins are arginine and lysine residues.[3]

-

Reaction with Arginine: Glyoxal reacts with the guanidinium (B1211019) group of arginine residues to form hydroimidazolones, with the most common being Nδ-(5-hydro-4-imidazolon-2-yl)ornithine (G-H1) . This is quantitatively one of the most significant modifications caused by glyoxal.[1]

-

Reaction with Lysine: The reaction with lysine's ε-amino group can lead to the formation of Nε-carboxymethyl-lysine (CML) , a major and well-characterized AGE.[12][13]

-

Cross-linking: Glyoxal can also induce both intramolecular and intermolecular protein cross-links, such as glyoxal-lysine dimer (GOLD), contributing to protein aggregation and loss of function.[3][14]

Quantitative Data on Glyoxal-Induced Protein Modification

The following tables summarize quantitative findings from studies investigating the effects of glyoxal on proteins.

Table 1: Quantification of Glyoxal-Derived AGEs in In Vitro Models

| Protein | Glyoxal Conc. | Incubation Time | Major AGE Formed | Quantification Method | Reference |

|---|---|---|---|---|---|

| Human Serum Albumin | - | - | Nε-(carboxymethyl)lysine (CML) | LC-MS/MS | [14] |

| Ribonuclease A | Not specified | Not specified | Glyoxal-arginine adducts | Not specified | [3] |

| Type 1 Collagen | Not specified | Not specified | Carboxymethyl arginine (CMA) | Not specified | [12] |

| Islet Amyloid Polypeptide (IAPP) | Not specified | Not specified | CML | Not specified |[13] |

Table 2: Effects of Glyoxal-Induced Glycation on Protein Function

| Protein/Cell Type | Glyoxal Conc. | Effect Observed | Quantitative Change | Reference |

|---|---|---|---|---|

| Human Dermal Fibroblasts | 0.6 mM | Reduced cell proliferation and migration | Not specified | [15] |

| Human Dermal Fibroblasts | 0.6 mM | Disrupted collagen I maturation and deposition | Not specified | [15] |

| Type 1 Collagen | Not specified | Decreased strength and flexibility | Not specified | [12] |

| Islet Amyloid Polypeptide (IAPP) | Not specified | Accelerated amyloid formation | Faster conformational change to β-sheet |[13] |

Experimental Protocols for Studying Glyoxal Glycation

In Vitro Glycation of Proteins

This protocol provides a general framework for modifying a protein with glyoxal in a controlled environment.

-

Protein Preparation: Dissolve the target protein (e.g., Bovine Serum Albumin, BSA) in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4) to a final concentration of 10 mg/mL.

-

Glycating Agent: Prepare a stock solution of glyoxal. If starting with this compound, hydrolyze it in deionized water overnight to form the monomeric solution.[7]

-

Incubation: Add glyoxal to the protein solution to a final desired concentration (e.g., 0.5-5 mM). A sterile, endotoxin-free environment is crucial.

-

Reaction Conditions: Incubate the mixture at 37°C for a period ranging from 24 hours to several weeks, depending on the desired level of glycation.[15] The container should be sealed to prevent evaporation.

-

Termination and Dialysis: Stop the reaction by extensive dialysis against the phosphate buffer at 4°C to remove unreacted glyoxal.

-

Analysis: The resulting glycated protein can be analyzed for the formation of specific AGEs using methods described below.

Quantification of AGEs by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific AGEs.[1][16]

-

Protein Hydrolysis: The glycated protein sample is subjected to enzymatic hydrolysis (e.g., using a cocktail of pronase, aminopeptidase (B13392206) M, and prolidase) or acid hydrolysis to break it down into individual amino acids and AGE-adducts.

-

Derivatization (Optional but common): To improve chromatographic separation and detection sensitivity, the hydrolysate can be derivatized. A common agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[16]

-

Chromatographic Separation: The derivatized hydrolysate is injected into an HPLC system, typically with a reverse-phase C18 column, to separate the different amino acid adducts.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor for specific mass-to-charge (m/z) transitions characteristic of the target AGEs (e.g., CML, G-H1).

-

Quantification: Quantification is achieved by comparing the peak areas of the AGEs in the sample to those of known concentrations of authentic AGE standards, often using a stable isotope-labeled internal standard for accuracy.[1][17]

Signaling Pathways Activated by Glyoxal-Derived AGEs

Glyoxal-derived AGEs exert pathogenic effects largely by interacting with the Receptor for Advanced Glycation End-products (RAGE) , a multi-ligand cell surface receptor of the immunoglobulin superfamily.[18][19] The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and cellular dysfunction.[11][18]

The AGE-RAGE axis activates several key downstream pathways:

-

MAPK Pathways: Activation of MAP kinases like ERK and JNK.[20][21]

-

NF-κB Pathway: This leads to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules.[18]

-

PI3K/Akt Pathway: This pathway is often associated with cell proliferation and survival.[20]

-

JAK/STAT Pathway: Another pathway leading to inflammatory responses.[18]

A central consequence of RAGE activation is the production of Reactive Oxygen Species (ROS) via NADPH oxidase, which further perpetuates cellular damage and amplifies the inflammatory response.[18][22]

Conclusion and Future Directions

This compound is a valuable tool for studying the pathological consequences of protein glycation. The reactive glyoxal monomer it produces in solution rapidly modifies proteins, generating a range of AGEs that contribute to cellular dysfunction through receptor-mediated signaling and direct alteration of protein structure. Understanding these fundamental mechanisms is crucial for drug development professionals aiming to design inhibitors of AGE formation or blockers of the AGE-RAGE signaling axis. Future research should focus on developing more specific quantitative assays for a wider range of glyoxal-derived AGEs and further elucidating the complex interplay between different signaling pathways activated by these modifications.

References

- 1. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylglyoxal and advanced glycation endproducts: new therapeutic horizons? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-specific AGE modifications in the ECM: a role for glyoxal in protein damage in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H10O8 | CID 92988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glyoxal - Wikipedia [en.wikipedia.org]

- 6. This compound | 4405-13-4 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Secondary organic aerosol formation by glyoxal hydration and oligomer formation: humidity effects and equilibrium shifts during analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]

- 12. Glyoxal‐induced formation of advanced glycation end‐products in type 1 collagen decreases both its strength and flexibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Glycation by Glyoxal Promotes Amyloid Formation by Islet Amyloid Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Glycation by glyoxal leads to profound changes in the behavior of dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glyoxal and methylglyoxal levels in diabetic patients: quantitative determination by a new GC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

- 19. The Receptor for Advanced Glycation End Products (RAGE) Specifically Recognizes Methylglyoxal-Derived AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methylglyoxal-Derived Advanced Glycation End Products (AGE4) Promote Cell Proliferation and Survival in Renal Cell Carcinoma Cells through the RAGE/Akt/ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Glyoxal Trimer Dihydrate: A Versatile Precursor for Heterocyclic Synthesis in Drug Discovery and Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxal (B1671930) trimer dihydrate, a stable and convenient form of the highly reactive dialdehyde (B1249045) glyoxal, serves as a valuable and versatile precursor in organic synthesis. Its unique chemical properties make it an ideal starting material for the construction of a wide array of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals and biologically active molecules. This technical guide provides a comprehensive overview of the use of glyoxal trimer dihydrate in the synthesis of key nitrogen-containing heterocycles, including imidazoles, pyrazines, and quinoxalines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug development.

Chemical and Physical Properties of this compound

This compound is a white, crystalline solid that is sparingly soluble in water and many organic solvents.[1] It exists as a cyclic trimer of glyoxal, stabilized by the incorporation of two water molecules into its structure. This trimeric form circumvents the challenges associated with the volatility and reactivity of monomeric glyoxal.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₈ | [1] |

| Molecular Weight | 210.14 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| CAS Number | 4405-13-4 | [1] |

| Melting Point | 98-100 °C | |

| Solubility | Sparingly soluble in water | [1] |

Upon heating or under appropriate catalytic conditions, the trimer readily depolymerizes to provide monomeric glyoxal in situ, which can then participate in various chemical transformations.

Synthesis of Nitrogen-Containing Heterocycles

This compound is a key building block for the synthesis of a variety of nitrogen-containing heterocycles. The following sections detail the synthesis of imidazoles, pyrazines, and quinoxalines, providing established experimental protocols and relevant quantitative data.

Imidazole (B134444) Synthesis

Imidazoles are a class of five-membered aromatic heterocycles that are present in many biologically important molecules, including the amino acid histidine and numerous pharmaceuticals. The Debus-Radziszewski synthesis is a classic and versatile method for the preparation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

This multicomponent reaction offers a direct route to substituted imidazoles.[2]

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) [3]

-

Materials:

-

Benzil (B1666583) (1.0 mmol, 210 mg)

-

Benzaldehyde (B42025) (1.0 mmol, 106 mg, 0.1 mL)

-

Ammonium (B1175870) acetate (B1210297) (2.5 mmol, 193 mg)

-

Glacial acetic acid

-

-

Procedure:

-

In a round-bottom flask, dissolve benzil and benzaldehyde in boiling glacial acetic acid.

-

Add ammonium acetate to the boiling solution.

-

Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitate by vacuum filtration, wash with cold water, and then with a cold ethanol (B145695)/water mixture.

-

Recrystallize the crude product from ethanol to yield pure 2,4,5-triphenyl-1H-imidazole.

-

| Product | Reactants | Solvent | Reaction Time | Yield |

| 2,4,5-Triphenyl-1H-imidazole | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | 1-2 hours | High |

Pyrazine (B50134) Synthesis

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. They are prevalent in food and flavor chemistry and are also found in a number of pharmaceuticals.[4] A common and efficient method for their synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

This reaction provides a direct route to the pyrazine core structure.

Experimental Protocol: Synthesis of Pyrazine

-

Materials:

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

-

Procedure:

-

Dissolve ethylenediamine in ethanol in a round-bottom flask.

-

Slowly add an equimolar amount of glyoxal solution to the flask with stirring.

-

The reaction is often exothermic and may proceed at room temperature or with gentle heating.

-

After the reaction is complete (monitored by TLC), the dihydropyrazine (B8608421) intermediate is oxidized to pyrazine. This can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.

-

The solvent is removed under reduced pressure, and the crude pyrazine is purified by distillation or recrystallization.

-

| Product | Reactants | Solvent | Oxidizing Agent | Yield |

| Pyrazine | Glyoxal, Ethylenediamine | Ethanol | Air/Mild Oxidant | Moderate to High |

Quinoxaline (B1680401) Synthesis

Quinoxalines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrazine ring. This scaffold is present in a wide range of biologically active compounds, including anticancer and antimicrobial agents. The condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound is the most common method for their synthesis.

This reaction provides a straightforward and high-yielding route to the quinoxaline ring system.

Experimental Protocol: Synthesis of Quinoxaline [1]

-

Materials:

-

o-Phenylenediamine (0.01 mol, 1.08 g)

-

Glyoxal (40% aqueous solution, 0.01 mol, 1.45 g)

-

-

Procedure:

-

In a glass beaker, mix o-phenylenediamine and glyoxal.

-

Cover the beaker with a watch glass and irradiate in a microwave oven for 60 seconds at 160 watts.

-

After completion of the reaction, allow the beaker to cool.

-

The resulting liquid product is purified by simple distillation.

-

| Product | Reactants | Reaction Conditions | Reaction Time | Yield |

| Quinoxaline | o-Phenylenediamine, Glyoxal | Microwave irradiation (160 W) | 60 seconds | High |

Biological Significance and Signaling Pathways

Heterocyclic compounds derived from this compound exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Imidazole-Containing Compounds

The imidazole moiety is a common feature in many pharmaceuticals. Imidazole-based drugs can interact with various biological targets through different mechanisms. For example, certain imidazole derivatives act as kinase inhibitors , which are crucial in cancer therapy. They can block the signaling pathways that control cell growth and proliferation.[5] Other imidazole-containing compounds have been shown to function as topoisomerase inhibitors , interfering with DNA replication in cancer cells.[2]

Pyrazine-Containing Compounds

Pyrazine derivatives also display significant pharmacological properties. For instance, some pyrazine-containing drugs, like the anti-diabetic medication glipizide, function as potassium channel blockers .[6] By blocking potassium channels in pancreatic beta-cells, they stimulate the release of insulin. Other pyrazine derivatives are being investigated as Spleen Tyrosine Kinase (Syk) inhibitors , which play a role in immune signaling and could be beneficial in treating inflammatory diseases.[6]

Conclusion

This compound is a highly effective and practical precursor for the synthesis of a diverse range of nitrogen-containing heterocycles. The straightforward and often high-yielding reactions make it an invaluable tool for researchers and professionals in drug discovery and development. The resulting imidazole, pyrazine, and quinoxaline scaffolds are central to many existing and potential therapeutic agents, targeting a variety of biological signaling pathways. This guide provides the foundational knowledge and practical protocols to leverage the synthetic potential of this compound in the pursuit of novel bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ijsrtjournal.com [ijsrtjournal.com]